N-Methoxysuccinyl-Ala-Ala-Pro-Val

Description

Significance of Synthetic Peptidic Compounds in Protease Characterization

Synthetic peptidic compounds are indispensable tools in the field of protease research. Proteases are enzymes that catalyze the breakdown of proteins, and their substrate specificity is a key determinant of their biological function. nih.gov Synthetic peptides provide a means to probe and define this specificity with high precision. Researchers can design and create a vast array of potential substrates in a single experiment using techniques like synthetic combinatorial peptide libraries. nih.gov This allows for the detailed profiling of a protease's preferred cleavage sites.

The ability to chemically synthesize peptides allows for the incorporation of non-natural amino acids, blocking groups, and reporter molecules (like chromophores or fluorophores) that are not possible through biological expression systems. This versatility is crucial for developing specific substrates and inhibitors. For instance, creating highly specific fluorogenic substrates allows for the measurement of individual protease activity even in a complex mixture with other enzymes. nih.gov The characterization of these synthetic molecules, often using methods like mass spectrometry and liquid chromatography, is fundamental to ensuring the quality and reliability of research findings. nih.gov These tools are vital for understanding the roles of proteases in health and disease, such as the involvement of human leukocyte elastase (HLE) in inflammation and tissue degradation. sigmaaldrich.comsigmaaldrich.comforlabs.co.uk

Overview of N-Methoxysuccinyl-Ala-Ala-Pro-Val Derivatives in Biochemical Inquiry

The this compound sequence is a scaffold for some of the most widely used reagents in the study of elastase. By attaching different chemical groups to the C-terminal valine, this peptide is converted into specific probes for measuring enzyme activity or for blocking its function entirely. These derivatives are crucial for investigating the role of elastases in various biological processes, including inflammation and disease progression. sigmaaldrich.commedchemexpress.com

Key derivatives and their applications include:

This compound-p-nitroanilide (MeOSuc-AAPV-pNA): This derivative is a chromogenic substrate designed for human leukocyte elastase (HLE) and other elastases. sigmaaldrich.comsigmaaldrich.com The peptide is selectively hydrolyzed by HLE, releasing p-nitroaniline. sigmaaldrich.comforlabs.co.uk The release of this yellow-colored compound can be measured by monitoring the increase in absorbance, providing a direct and continuous assay of the enzyme's hydrolytic activity. sigmaaldrich.comforlabs.co.uk This substrate has been utilized in various research contexts, such as measuring neutrophil elastase activity in vitro and assessing the anti-elastase properties of natural compounds. sigmaaldrich.comforlabs.co.ukscientificlabs.com

This compound-chloromethyl ketone (MeOSuc-AAPV-CMK): This compound is a potent and irreversible inhibitor of human neutrophil elastase (HNE). medchemexpress.comsigmaaldrich.com The chloromethyl ketone (CMK) group is a reactive moiety that forms a covalent bond with a key histidine residue in the active site of the serine protease, thereby permanently inactivating the enzyme. nih.gov As a cell-permeable and specific inhibitor, it is widely used in research to block elastase activity and study the downstream consequences in cellular and animal models of inflammatory diseases. medchemexpress.comsigmaaldrich.com

This compound-AFC: This is a fluorogenic substrate used for the sensitive detection of neutrophil elastase activity. Upon cleavage by the enzyme, it releases the fluorescent group 7-Amino-4-trifluoromethylcoumarin (AFC), which can be detected with high sensitivity using a fluorometer. This allows for precise measurement of enzyme kinetics and activity in various samples. anaspec.com

The distinct functionalities of these derivatives—releasing a colored product, a fluorescent product, or irreversibly blocking the enzyme—make the this compound peptide a versatile and powerful tool in protease research.

Data Tables

Table 1: Properties of this compound Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Function |

| This compound-p-nitroanilide | 70967-90-7 | C₂₇H₃₈N₆O₉ | 590.63 | Chromogenic Substrate sigmaaldrich.comsigmaaldrich.com |

| This compound-chloromethyl ketone | 65144-34-5 | C₂₂H₃₅ClN₄O₇ | 502.99 | Irreversible Inhibitor sigmaaldrich.comscbt.comsigmaaldrich.com |

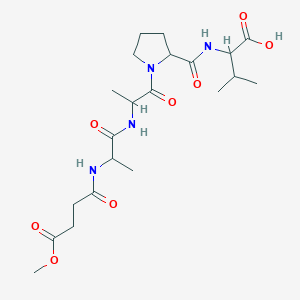

Structure

2D Structure

Properties

IUPAC Name |

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKVGBBBLUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401255 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107441-48-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Methoxysuccinyl Ala Ala Pro Val As an Enzyme Substrate

Substrate for Human Leukocyte Elastase (HLE) / Neutrophil Elastase (NE)

N-Methoxysuccinyl-Ala-Ala-Pro-Val is widely recognized as a specific and sensitive substrate for human leukocyte elastase (HLE), also known as neutrophil elastase (NE). moleculardepot.comelastin.comscientificlabs.co.uksigmaaldrich.com HLE is a powerful serine protease stored in the azurophilic granules of neutrophils and is released upon neutrophil activation during an inflammatory response. nih.gov It is considered one of the most destructive proteases in the body and has been implicated in the pathogenesis of inflammatory diseases such as pulmonary emphysema. scientificlabs.co.uksigmaaldrich.com

Specificity of Cleavage by HLE/NE

The tetrapeptide sequence Ala-Ala-Pro-Val is specifically recognized and cleaved by HLE/NE. caymanchem.com The enzyme preferentially cleaves peptide bonds on the carboxyl side of small, hydrophobic amino acids like valine, alanine (B10760859), and glycine. wichita.edu The N-terminal methoxysuccinyl group enhances the substrate's solubility and susceptibility to cleavage.

When this substrate is linked to a chromogenic or fluorogenic reporter group, such as p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC), HLE/NE activity can be easily quantified. moleculardepot.comcaymanchem.com Upon cleavage of the peptide bond after the valine residue, the reporter molecule is released, leading to a measurable change in absorbance or fluorescence. scientificlabs.co.uksigmaaldrich.com This method is highly sensitive, with fluorogenic substrates like MeOSuc-Ala-Ala-Pro-Val-AMC capable of detecting HLE concentrations as low as 11 pM. caymanchem.com The specificity of this substrate allows for the measurement of HLE/NE activity even in complex biological samples. nih.govnih.gov

Mechanistic Aspects of HLE/NE Hydrolysis

HLE/NE, like other chymotrypsin-family serine proteases, utilizes a catalytic triad (B1167595) composed of histidine, aspartic acid, and serine residues in its active site to hydrolyze peptide bonds. wichita.edu The hydrolysis of this compound by HLE/NE follows Michaelis-Menten kinetics. The Km value, which represents the substrate concentration at half-maximal velocity, for the fluorogenic substrate MeOSuc-AAPV-AFC with leukocyte elastase has been determined to be 130 μM. abcam.com

The rate of hydrolysis is dependent on the deacylation of the enzyme-substrate intermediate. mobitec.com The structure of the S1 primary specificity pocket of HNE is adapted to accommodate medium-sized alkyl groups like the isobutyl side chain of valine. wichita.edu This structural feature contributes to the high specificity of HLE/NE for substrates containing valine at the P1 position.

Substrate for Proteinase 3 (PR3)

Proteinase 3 (PR3) is another serine protease found in the azurophilic granules of neutrophils, sharing significant structural homology with HLE/NE. nih.gov It is also a key player in inflammatory processes and is the primary antigen for anti-neutrophil cytoplasmic antibodies (ANCA) in Wegener's granulomatosis. nih.gov

Specificity of Cleavage by PR3

While this compound is primarily known as an HLE substrate, PR3 also exhibits activity towards it, albeit with different kinetics. nih.gov The primary cleavage specificity of PR3 is for small, aliphatic amino acids at the P1 position, with a strong preference for valine and alanine. nih.govnih.gov This preference is attributed to the presence of an isoleucine residue at position 190 in the S1 subsite of PR3, which is a valine in HLE, making the pocket smaller. nih.gov

Although both enzymes cleave after valine, the extended substrate binding sites (S' subsites) play a crucial role in differentiating their specificity. nih.gov Researchers have designed highly specific fluorogenic substrates for both HNE and PR3 by exploiting differences in their S2' subsites, allowing for the distinct measurement of each enzyme's activity. nih.gov

Role in Proteolytic Generation of Antimicrobial Peptides

Neutrophil proteases like HLE/NE and PR3 are involved in the processing of precursor proteins to generate active antimicrobial peptides (AMPs). nih.govnih.govmanchester.ac.uk These AMPs are a vital component of the innate immune system, directly killing a broad spectrum of pathogens.

The cleavage of proteins by these elastases can release cryptic AMPs from larger, inactive proteins. nih.gov For instance, the human cathelicidin (B612621) hCAP-18 is cleaved by proteases, including potentially HLE/NE and PR3, to generate the active AMP, LL-37. nih.gov The generation of protegrins, a family of antimicrobial peptides in pigs, from their inactive precursors is dependent on neutrophil elastase activity and can be inhibited by a chloromethyl ketone derivative of this compound. nih.gov This highlights the critical role of these proteases in bolstering the host's antimicrobial defense through the controlled release of AMPs.

Interactions with Other Proteases

While this compound is a highly specific substrate for HLE/NE and to a lesser extent PR3, it is generally not hydrolyzed by other proteases like cathepsin G. caymanchem.commobitec.com This selectivity is crucial for its use in assays to specifically measure elastase activity.

However, the broader family of elastases from different species and cell types can also hydrolyze this substrate. scientificlabs.co.uksigmaaldrich.com For example, porcine pancreatic elastase also cleaves MeOSuc-Ala-Ala-Pro-Val-AMC. caymanchem.com

Interestingly, a derivative of this peptide, this compound-chloromethyl ketone, acts as an inhibitor of neutrophil elastase. nih.govnih.gov This inhibitor has been used in studies to investigate the specific roles of elastase in biological processes, such as the generation of antimicrobial substances. nih.gov

Substrate Activity with Porcine Pancreatic Elastase

This compound is a recognized and sensitive substrate for porcine pancreatic elastase (PPE). nih.govsigmaaldrich.com This tetrapeptide, often abbreviated as MeOSuc-AAPV, is designed to mimic the cleavage sites targeted by elastase enzymes. For experimental purposes, it is commonly conjugated to a reporter molecule, such as p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC). nih.govechelon-inc.com

When the p-nitroanilide-conjugated form (MeOSuc-Ala-Ala-Pro-Val-pNA) is cleaved by an elastase-like protease, it releases the yellow chromophore p-nitroaniline. echelon-inc.commoleculardepot.com The rate of this release can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, which directly correlates with enzyme activity. echelon-inc.comsigmaaldrich.com Similarly, the AMC-conjugated version (MeOSuc-Ala-Ala-Pro-Val-AMC) is a fluorogenic substrate. sigmaaldrich.comcaymanchem.com In its intact form, the fluorescence of the coumarin (B35378) group is quenched. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin is released, and the resulting increase in fluorescence provides a sensitive measure of elastase activity. nih.govcaymanchem.com This peptidyl-AMC substrate can detect porcine pancreatic elastase at concentrations as low as 18 pM. caymanchem.com

The reaction of Porcine Pancreatic Elastase with its substrate is a multi-step process. Kinetic studies of the hydrolysis of substrates like Suc-AAA-pNA by PPE indicate a mechanism involving the formation of an acyl-enzyme intermediate. nih.gov The specificity of MeOSuc-Ala-Ala-Pro-Val for elastases makes it a critical component in assays designed to study the enzyme's function and to screen for potential inhibitors. sigmaaldrich.com

| Substrate | Enzyme | Parameter | Value | Conditions |

|---|---|---|---|---|

| N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) | Porcine Pancreatic Elastase | mM Extinction Coefficient (ε) of pNA | 8.8 M-1cm-1 | pH 8.0, 25°C |

| This compound-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC) | Porcine Pancreatic Elastase | Detection Limit | 18 pM | Not Specified |

Lack of Substrate Activity with Cathepsin G and Chymotrypsin (B1334515)

A key characteristic of this compound is its high specificity for elastases, to the exclusion of other related serine proteases like cathepsin G and chymotrypsin. echelon-inc.com Research confirms that MeOSuc-Ala-Ala-Pro-Val-pNA is not hydrolyzed by cathepsin G or chymotrypsin. echelon-inc.com This lack of reactivity is a critical feature, as it allows for the specific measurement of elastase activity in biological samples that may contain a mixture of different proteases. echelon-inc.comcaymanchem.com

For instance, while both human leukocyte elastase and cathepsin G are serine proteases released by neutrophils, they have distinct substrate specificities. Unlike elastase, cathepsin G and chymotrypsin preferentially cleave peptides at different sites. Chymotrypsin, for example, shows high activity towards substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPNA), where the valine residue of the elastase substrate is replaced by a phenylalanine. sigmaaldrich.comnih.govnih.gov The inability of cathepsin G and chymotrypsin to cleave the Ala-Ala-Pro-Val sequence underscores the precise structural requirements for substrate binding and catalysis in these enzymes. caymanchem.comsigmaaldrich.com

| Enzyme | Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA | Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA |

|---|---|---|

| Porcine Pancreatic Elastase | ✓ (Hydrolyzed) | ✗ (Not Hydrolyzed) sigmaaldrich.com |

| Cathepsin G | ✗ (Not Hydrolyzed) echelon-inc.comcaymanchem.com | ✓ (Hydrolyzed) sigmaaldrich.com |

| Chymotrypsin | ✗ (Not Hydrolyzed) echelon-inc.com | ✓ (Hydrolyzed) sigmaaldrich.comnih.govnih.gov |

Methodologies for Enzymatic Activity Assays Utilizing N Methoxysuccinyl Ala Ala Pro Val

Chromogenic Assays with p-Nitroanilide Derivatives

Chromogenic assays utilizing N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) are a well-established method for measuring elastase activity. echelon-inc.comcaymanchem.comnih.gov The core principle of this assay lies in the enzymatic cleavage of the substrate, which releases a colored product that can be quantified. moleculardepot.comsigmaaldrich.com

Principles of Spectrophotometric Detection of 4-Nitroaniline (B120555) Release

The fundamental principle of this assay is the enzymatic hydrolysis of the peptide bond between the valine residue of the substrate and the p-nitroaniline (pNA) group by elastase. moleculardepot.comsigmaaldrich.com MeOSuc-AAPV-pNA itself is a colorless substrate. taylorandfrancis.com However, upon cleavage by elastase, it releases the yellow-colored compound 4-nitroaniline (p-nitroaniline). moleculardepot.comsigmaaldrich.comnih.gov

The concentration of the released 4-nitroaniline is directly proportional to the elastase activity. This release can be monitored by measuring the increase in absorbance at a specific wavelength using a spectrophotometer. nih.govworthington-biochem.com The absorbance is typically measured at or around 405-410 nm, which is the wavelength of maximum absorbance for p-nitroaniline. echelon-inc.comcaymanchem.comnih.gov The rate of the increase in absorbance provides a direct measure of the rate of the enzymatic reaction. sigmaaldrich.com

This method is highly specific for elastase and is not susceptible to interference from other proteases like cathepsin G or chymotrypsin (B1334515). echelon-inc.comcaymanchem.com

Optimization of Reaction Conditions for Elastase Assays

Optimizing reaction conditions is critical for achieving accurate and reproducible results in elastase assays. Key parameters that are often optimized include enzyme concentration, substrate concentration, reaction time, pH, and temperature. researchgate.net

For instance, a typical assay for human neutrophil elastase activity might use a final concentration of 0.3 mM of MeOSuc-AAPV-pNA in a 0.1 M Tris-HCl buffer at pH 8.0 and a temperature of 25°C. cosmobio.co.jp Another protocol suggests incubating the serum sample with a 1 mM substrate concentration in a 0.1 M Tris-HCl buffer (pH 8.0) containing 0.5 M NaCl at 37°C for 24 hours. nih.gov The linear kinetics of the enzymatic reaction are evaluated based on both elastase activity and reaction time to ensure the validity of the assay. researchgate.net

A study on the inhibition of human neutrophil elastase (HNE) used 10 nM HNE with 105 μM MeOSuc-AAPV-pNA in 0.1 M HEPES buffer containing 0.5 M NaCl at pH 7.25 and 25°C. nih.gov The reaction progress was monitored by measuring the absorbance at 410 nm. nih.gov

Sensitivity and Detection Limits in Chromogenic Assays

Chromogenic assays using MeOSuc-AAPV-pNA are known for their high sensitivity. echelon-inc.comnih.gov These assays can be used for in vitro studies with purified enzymes or with biological fluids. echelon-inc.com One report indicates that the substrate is 200-fold more sensitive than conventional substrates. sigmaaldrich.com

The detection limit of these assays can be quite low. For example, a chromogenic assay for elastase-type activity in human plasma was reported to have a detection limit of 0.003 U/l. nih.gov Another highly sensitive peptide substrate, MeOSuc-AAPV-pNA, allows for the quantification of enzyme activity by colorimetric detection of free p-nitroanilide at 405 nm. caymanchem.com A novel assay principle for measuring human neutrophil elastase activity reported the ability to measure low pM amounts of active human NE. nih.gov

Fluorogenic Assays with 7-Amido-4-methylcoumarin (AMC) Derivatives

Fluorogenic assays utilizing this compound-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC) offer an alternative and often more sensitive method for measuring elastase activity. nih.govtargetmol.com

Principles of Fluorometric Detection of 7-Amino-4-methylcoumarin (B1665955) Release

The principle behind fluorogenic assays is the enzymatic cleavage of the amide bond between the valine residue of the substrate and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). iris-biotech.decaymanchem.com The intact substrate, MeOSuc-AAPV-AMC, is a peptide of low fluorescence. caymanchem.combertin-bioreagent.comglpbio.com

Upon hydrolysis by elastase, the highly fluorescent 7-amino-4-methylcoumarin is released. iris-biotech.decaymanchem.com This release leads to a significant increase in fluorescence intensity, which can be measured using a fluorometer. caymanchem.combertin-bioreagent.comglpbio.com The rate of increase in fluorescence is directly proportional to the enzymatic activity. caymanchem.combertin-bioreagent.comglpbio.com

The excitation and emission wavelengths for the detection of AMC are typically around 370-380 nm and 460 nm, respectively. aatbio.commedchemexpress.commedchemexpress.com This method is highly sensitive and can detect very low concentrations of elastase. caymanchem.combertin-bioreagent.comglpbio.com

Comparative Analysis of Fluorogenic and Chromogenic Detection Methods

Both chromogenic and fluorogenic assays are widely used for measuring elastase activity, each with its own advantages and disadvantages. nih.gov

| Feature | Chromogenic Assay (pNA) | Fluorogenic Assay (AMC) |

| Principle | Spectrophotometric detection of color change | Fluorometric detection of fluorescence increase |

| Detection Wavelength | ~405-410 nm echelon-inc.comcaymanchem.com | Excitation: ~370-380 nm, Emission: ~460 nm aatbio.commedchemexpress.com |

| Sensitivity | High echelon-inc.comnih.gov | Generally higher than chromogenic assays caymanchem.combertin-bioreagent.comglpbio.com |

| Detection Limit | As low as 0.003 U/l in plasma nih.gov | Can detect as little as 11 pM human leukocyte elastase caymanchem.combertin-bioreagent.comglpbio.com |

| Instrumentation | Spectrophotometer | Fluorometer |

| Interference | Less prone to interference from autofluorescence in biological samples | Can be affected by autofluorescence |

Fluorogenic assays are generally considered to be more sensitive than chromogenic assays. nih.gov For instance, the MeOSuc-AAPV-AMC substrate can detect as little as 11 pM of human leukocyte elastase. caymanchem.combertin-bioreagent.comglpbio.com However, fluorogenic assays can be more susceptible to interference from autofluorescence present in biological samples. nih.gov Chromogenic assays, while potentially less sensitive, are often simpler to perform and less prone to such interference. nih.gov

The choice between a chromogenic and a fluorogenic assay often depends on the specific requirements of the experiment, including the expected concentration of the enzyme, the nature of the sample, and the available instrumentation.

Application in Biological Sample Analysis

The peptide this compound serves as a highly specific substrate for elastase, enabling the quantification of its enzymatic activity in various biological samples. When conjugated to a chromogenic or fluorogenic reporter molecule, such as p-nitroanilide (pNA) or 7-amido-4-methylcoumarin (AMC), the cleavage of the peptide by elastase releases the reporter, which can be measured spectrophotometrically or fluorometrically. This principle forms the basis of numerous assays for determining elastase activity in complex biological matrices.

Measurement of Elastase Activity in Sputum Samples

The quantification of free neutrophil elastase (NE) in sputum is a critical biomarker for inflammatory lung diseases such as cystic fibrosis (CF). nih.gov The chromogenic substrate this compound-p-nitroanilide (MeO-Suc-AAPV-pNA) is frequently used for this purpose. nih.goversnet.org In studies of CF patients, free NE activity measured in sputum supernatants using MeO-Suc-AAPV-pNA showed a strong positive correlation with results obtained using other advanced methods, such as a Förster resonance energy transfer (FRET) probe. ersnet.org

Research has demonstrated that NE activity is significantly elevated in the sputum of CF patients compared to healthy controls. ersnet.org The MeO-Suc-AAPV-pNA assay is sensitive enough to detect NE activity in the nanomolar range, with a reported detection limit of approximately 20 nM for human NE. ersnet.org This substrate is selectively hydrolyzed by human neutrophil elastase and is not significantly affected by other proteases like Cathepsin G or Proteinase 3. ersnet.org

Table 1: Comparison of Methods for Measuring Free Neutrophil Elastase (NE) Activity in Sputum

| Method/Substrate | Detection Principle | Detection Limit (Human NE) | Correlation with Clinical Parameters | Reference |

|---|---|---|---|---|

| MeO-Suc-AAPV-pNA | Chromogenic | ~20 nM | Strong correlation with FRET probe results (r=0.91) | ersnet.orgersnet.org |

This table provides a comparative overview of two methods used for quantifying neutrophil elastase activity in sputum samples.

In a typical assay, sputum supernatants, diluted appropriately, are incubated with the MeO-Suc-AAPV-pNA substrate. ersnet.org The reaction is initiated by adding the substrate, and the change in absorbance is recorded over time at a wavelength of 410 nm to determine the concentration of active elastase. ersnet.org

Quantification of Neutrophil Elastase in Serum and Cell Lysates

This compound-p-nitroanilide is also a highly specific synthetic substrate for determining NE activity in serum. nih.gov One established method involves incubating a serum sample with the substrate in a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.0) at 37°C. nih.gov The amount of liberated p-nitroanilide (pNA) is then measured spectrophotometrically at 405 nm to quantify NE activity. nih.gov

This substrate and its fluorogenic counterpart, this compound-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), are valuable tools for measuring elastase activity in various cell lysates. scientificlabs.comsigmaaldrich.commdpi.com For instance, elastase-like activity has been quantified in lysates from mature human neutrophils (polymorphonuclear cells, PMN) as well as myeloid precursor cell lines like HL-60 and U937 using the fluorogenic substrate. mdpi.com Studies have confirmed that the activity measured in PMN and U937 cell lysates is indeed due to human neutrophil elastase, as it can be inhibited by specific HNE inhibitors. mdpi.com The amount of elastase activity in PMN lysates has been calculated to correspond to approximately 1.0 ± 0.5 µg of HNE per million cells. mdpi.com

Table 2: Elastase-Like Activity in Different Human Cell Lysates

| Cell Type | Description | Relative Elastase Activity | Reference |

|---|---|---|---|

| PMN | Mature Neutrophils | High | mdpi.com |

| U937 | Myeloid Precursor Cell Line | ~20-fold lower than PMN | mdpi.com |

| HL-60 | Myeloid Precursor Cell Line | ~300-fold lower than PMN | mdpi.com |

This table summarizes the relative levels of elastase-like activity detected in lysates from various human cell types using a fluorogenic this compound substrate.

Commercially available kits often utilize a synthetic substrate that is cleaved by NE to release a fluorophore, such as AFC (7-amino-4-trifluoromethylcoumarin), which can be quantified by fluorescence (Excitation/Emission = 380/500 nm). sigmaaldrich.comanaspec.com These assays are designed to be simple, rapid, and capable of detecting neutrophil elastase in the nanogram range in a variety of samples. sigmaaldrich.com

Assessment of Elastase-Like Activities in Cellular Homogenates and Extracellular Media

The application of this compound based substrates extends to the assessment of elastase activity in both cellular homogenates and the surrounding extracellular environment. The substrate can be used for in vitro assays with purified enzymes, biological fluids, or conditioned cell culture medium. echelon-inc.com

In studies screening hematopoietic progenitor cell lines, cultured U937 and HL-60 cells were found to contain elastase-like activity within their cellular homogenates, although at significantly lower levels than mature neutrophils. mdpi.com This allows for the investigation of elastase activity in different stages of myeloid cell development.

Furthermore, the substrate is employed to measure elastase activity secreted by cells into their culture medium. For example, studies have investigated the secretion of elastase by lung epithelial cells. nih.gov The activity of various proteases, including neutrophil elastase, can be measured in the cell media using specific chromogenic substrates to understand the complex interactions between proteinases and their inhibitors in the cellular microenvironment. nih.gov The progress of the enzymatic reaction in these samples is typically monitored by the increase in absorbance at 405-410 nm. echelon-inc.com

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound-p-nitroanilide | MeO-Suc-AAPV-pNA |

| This compound-7-amido-4-methylcoumarin | MeOSuc-AAPV-AMC |

| p-nitroanilide | pNA |

| 7-amido-4-methylcoumarin | AMC |

| 7-amino-4-trifluoromethylcoumarin | AFC |

| Tris-hydrochloric acid | Tris-HCl |

| Cathepsin G | CG |

| Förster resonance energy transfer | FRET |

| N-succinyl-phe-pro-phe-p-nitroanilide | - |

| N-succinyl-(ala)3-p-nitroanilide | - |

| N-benzoyl-L-arginine ethyl ester hydrochloride | BAEE |

| N-succinyl-val-pro-phe-p-nitroanilide | - |

Kinetic Characterization of N Methoxysuccinyl Ala Ala Pro Val Hydrolysis

Determination of Michaelis-Menten Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)

The interaction between an enzyme and its substrate is often described by the Michaelis-Menten model, which is characterized by two key parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). gatech.edu Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. From Vₘₐₓ, the catalytic constant (k꜀ₐₜ), also known as the turnover number, can be derived. gatech.edu

For the hydrolysis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) by human neutrophil elastase, the Michaelis constant (Kₘ) has been determined to be approximately 0.152 mM. qut.edu.au This value is consistent with previously reported figures, such as 0.14 mM for the same substrate and enzyme. qut.edu.ausigmaaldrich.com The catalytic efficiency of an enzyme, which takes into account both substrate binding and catalytic conversion, is often expressed as the k꜀ₐₜ/Kₘ ratio. For the fluorogenic variant of this substrate, this compound-AMC, the k꜀ₐₜ/Kₘ value for its hydrolysis by human leukocyte elastase is reported to be 120,000 s⁻¹ M⁻¹. sigmaaldrich.com

Below is a table summarizing the kinetic parameters for the hydrolysis of this compound-pNA by human neutrophil elastase.

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 0.152 | N/A | N/A |

| Human Leukocyte Elastase | MeOSuc-AAPV-AMC | 0.140 | N/A | 120,000 |

| N/A: Data not available in the provided search results. | ||||

| Table 1: Michaelis-Menten Parameters for this compound Hydrolysis qut.edu.ausigmaaldrich.com |

Analysis of Substrate Turnover Rates

The substrate turnover rate, or k꜀ₐₜ, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. gatech.edu It is a direct measure of the catalytic efficiency of an enzyme under these conditions. The turnover number is calculated from the maximal velocity (Vₘₐₓ) and the total enzyme concentration ([E]ₜ) using the equation: k꜀ₐₜ = Vₘₐₓ / [E]ₜ. gatech.edu

While specific k꜀ₐₜ values for the hydrolysis of this compound by various elastases are not always explicitly reported in all studies, they can be determined through kinetic analysis. The rate of hydrolysis is directly proportional to the enzyme concentration and follows Michaelis-Menten kinetics. nih.govgatech.edu For instance, one unit of elastase activity is defined as the amount of enzyme that hydrolyzes one micromole of MeO-Suc-Ala-Ala-Pro-Val-pNA per minute under specific conditions. bio-rad-antibodies.comathensresearch.com This information, combined with the enzyme's molecular weight and concentration, allows for the calculation of the turnover rate.

Influence of Environmental Factors on Enzymatic Kinetics

The kinetic parameters of the hydrolysis of this compound are significantly influenced by environmental factors such as pH, temperature, and ionic strength.

pH: Human leukocyte elastase exhibits activity over a broad pH range. nih.gov However, the optimal pH for its activity can vary depending on the specific substrate being used. nih.gov For the hydrolysis of some substrates, the enzyme is most active at a neutral to slightly alkaline pH, typically around 7.5 to 8.0. bio-rad-antibodies.comathensresearch.comelastin.com Studies on the association rate of porcine pancreatic elastase with its inhibitors show a strong increase in the rate between pH 5.0 and 8.0, suggesting that the enzyme's catalytic machinery is highly sensitive to proton concentration in this range. nih.gov

Temperature: The standard temperature for assaying elastase activity using MeO-Suc-Ala-Ala-Pro-Val-pNA is often set at 25°C. bio-rad-antibodies.comathensresearch.comelastin.com However, enzymatic reactions are generally temperature-dependent, with reaction rates increasing with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. For some proteases like subtilisin E, kinetic parameters are determined at 37°C. caltech.edu The study of the temperature dependence of the association of elastase with its inhibitors reveals a positive entropy of activation, indicating that the binding process is entropically driven. nih.gov

Ionic Strength: The ionic strength of the buffer solution can also modulate the kinetic parameters of elastase-catalyzed hydrolysis. A study on the hydrolysis of MeO-Suc-AAPV-pNA by human leukocyte elastase demonstrated a clear dependence of Kₘ and k꜀ₐₜ on the ionic strength of the phosphate (B84403) buffer at a constant pH of 7.40. researchgate.net This suggests that electrostatic interactions play a role in both substrate binding and the catalytic process.

N Methoxysuccinyl Ala Ala Pro Val Chloromethyl Ketone As a Protease Inhibitor

Mechanism of Protease Inhibition by Chloromethyl Ketone Derivatives

The inhibitory action of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone is characteristic of peptide chloromethyl ketones, which are a class of irreversible inhibitors that target serine proteases. The mechanism is a form of affinity labeling, where the inhibitor first binds to the enzyme's active site with high specificity, guided by its peptide portion, and then forms a stable, covalent bond, leading to irreversible inactivation.

The process begins with the peptide sequence Ala-Ala-Pro-Val directing the inhibitor to the substrate-binding pocket of the target elastase. This binding is initially competitive. Once positioned in the active site, the highly reactive chloromethyl ketone group at the C-terminus of the peptide is attacked by the nucleophilic imidazole (B134444) side chain of a critical histidine residue (His-57 in human neutrophil elastase) within the enzyme's catalytic triad (B1167595). This results in the alkylation of the histidine and the displacement of the chlorine atom.

Subsequently, the ketone carbonyl group is positioned in close proximity to the serine residue (Ser-195) of the catalytic triad. The serine's hydroxyl group attacks the ketone's carbonyl carbon, forming a stable hemiketal linkage. This dual covalent modification, cross-linking the His-57 and Ser-195 residues, effectively and irreversibly shuts down the catalytic activity of the enzyme. invivochem.com This irreversible binding is a key feature of its function as a protease inhibitor. mdpi.com

Specificity of Inhibition: Targeting Human Neutrophil Elastase

The high specificity of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone is primarily attributed to its tetrapeptide sequence: Alanine-Alanine-Proline-Valine (Ala-Ala-Pro-Val). This sequence mimics the preferred substrate recognition site of human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils. HNE preferentially cleaves proteins C-terminal to small, hydrophobic amino acids like valine and alanine (B10760859). By mimicking this substrate, the inhibitor is selectively guided to the active site of HNE over other proteases with different substrate specificities.

Research has confirmed that it is a potent inhibitor of human leukocyte elastase (HLE) and neutrophil elastase. smolecule.comscbt.com Its specificity is further highlighted by its minimal interaction with other proteases. For instance, while it avidly inhibits elastases, it has been shown to be a poor inhibitor of cathepsin G, another serine protease found in neutrophils but with a different substrate preference (preferring bulky aromatic residues like phenylalanine). This high degree of selectivity makes it a valuable tool for specifically studying the physiological and pathological roles of HNE. medchemexpress.com However, it is also reported to inhibit proteinase 3. medchemexpress.com

In Vitro Inhibition Kinetics

The effectiveness of an inhibitor is quantified by its inhibition constants and its behavior in dose-response assays. These parameters provide insight into the inhibitor's potency and its interaction with the target enzyme under controlled laboratory conditions.

The inhibition constant (K_i) is a measure of the inhibitor's binding affinity to the enzyme, with a lower K_i value indicating higher affinity. The half-maximal inhibitory concentration (IC_50) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For irreversible inhibitors like N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, these values can be influenced by the incubation time with the enzyme.

Several studies have reported inhibition constants for this compound against human leukocyte elastase. The reported values, while showing some variation likely due to different assay conditions, consistently demonstrate potent inhibition.

| Parameter | Reported Value | Target Enzyme | Source |

| K_i | 10 µM | Human Leukocyte Elastase | sigmaaldrich.com |

| K_i | ~10 µM | Human Leukocyte Elastase | smolecule.com |

| Inhibition Constant | 0.27 mM | Human Neutrophil Elastase | usda.govresearchgate.net |

Note: The higher reported value of 0.27 mM was determined in a study investigating the inhibitory effects of Phenol Red and may reflect specific experimental conditions.

Dose-response studies are crucial for understanding how varying concentrations of an inhibitor affect enzyme activity. For N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, studies have demonstrated a clear dose-dependent and time-dependent inhibition of human neutrophil elastase in cellular models.

In one study using the U937 cell line as a model for immature neutrophils, the inhibitory effect of the compound on intracellular HNE was observed to increase over a 26-hour period. nih.gov This slow onset of inhibition in a cellular context suggests that factors such as cell permeability and intracellular accumulation may play a role. The inhibition was measured by assessing the residual HNE activity after incubating the cells with various concentrations of the inhibitor. nih.gov

| Cell Line | Incubation Time | Effect | Observation | Source |

| U937 Cells | Up to 26 hours | Inhibition of intracellular HNE | Increasing inhibition over the observation period, indicating a surprisingly slow rate of action within the cell. | nih.gov |

| Mature Human PMN | 1 hour | Inhibition of intracellular HNE | Effective inhibition was observed, with the extent of inhibition dependent on the concentration of the inhibitor. | nih.gov |

Comparative Analysis with Other Elastase Inhibitors

The inhibitory profile of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone has been compared with other elastase inhibitors, highlighting its specific characteristics.

In a comparative study of various synthetic HNE inhibitors in U937 cells, N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone showed a surprisingly slow rate of inhibition over 26 hours. nih.gov This was in contrast to other inhibitors like compound 5b and SSR 69071, which were most effective immediately after addition and then lost efficacy over time, suggesting rapid inactivation of those compounds. nih.gov

Another type of comparison involves its naturally occurring counterparts. The effects of elastase inhibited by N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone were compared to HBP (Heparin-Binding Protein), also known as azurocidin, which is a naturally occurring, catalytically inactive homolog of HNE found in neutrophils. nih.gov This study revealed that certain biological activities, such as the induction of monocyte aggregation and fibroblast contraction, are specific to HBP and are not replicated by the chemically-inhibited elastase. nih.gov

Furthermore, structural comparisons have been made. The crystal structure of the HNE complex with a closely related inhibitor, methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone (MSACK), has been compared to the structure of porcine pancreatic elastase in a complex with a β-lactam inhibitor, L-647,957. invivochem.com Such studies are crucial for understanding the precise molecular interactions that govern inhibitor binding and specificity across different inhibitor classes.

| Comparator Compound(s) | Context of Comparison | Key Finding | Source |

| Pefabloc SC, DMP 777, GW311616, etc. | Intracellular HNE Inhibition | MeOSuc-AAPV-CMK exhibits a slow rate of inhibition over 26 hours in U937 cells compared to other inhibitors. | nih.gov |

| HBP/Azurocidin | Biological Activity | HBP has specific biological functions (e.g., monocyte aggregation) not shared by elastase that has been chemically inactivated by MeOSuc-AAPV-CMK. | nih.gov |

| L-647,957 (β-lactam inhibitor) | Structural Analysis | Structural comparison of the enzyme-inhibitor complexes provides insights into different modes of binding and inhibition. | invivochem.com |

Applications in Biological and Mechanistic Research

: Investigations into Inflammatory Processes and Tissue Degradation

The unique specificity of N-Methoxysuccinyl-Ala-Ala-Pro-Val for human leukocyte elastase (HLE) has positioned it as a cornerstone in studies of inflammatory diseases characterized by excessive protease activity.

Role in Pulmonary Emphysema Research

Pulmonary emphysema, a debilitating lung condition, is strongly associated with the destructive activity of HLE. The compound this compound p-nitroanilide serves as a chromogenic substrate for HLE, allowing researchers to quantify its activity in biological samples. sigmaaldrich.comsigmaaldrich.com This measurement is crucial for understanding the progression of emphysema, as HLE is one of the most destructive proteases implicated in the breakdown of lung tissue. sigmaaldrich.com

Furthermore, the irreversible inhibitor form, N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, has been instrumental in preclinical models of the disease. In a hamster model of HLE-induced lung hemorrhage, this inhibitor was used to prevent the pathological damage caused by elastase, highlighting the therapeutic potential of targeting this enzyme. sigmaaldrich.com

Studies in Rheumatoid Arthritis and Cystic Fibrosis Models

The destructive potential of HLE extends to other inflammatory conditions such as rheumatoid arthritis and cystic fibrosis (CF). sigmaaldrich.comnih.gov In these diseases, excessive HLE activity contributes to tissue damage. The chloromethyl ketone derivative of this compound has been employed as a specific inhibitor to probe the role of HLE. sigmaaldrich.comnih.gov

In the context of cystic fibrosis, research has demonstrated that sputum from CF patients contains high levels of HLE activity capable of cleaving the intercellular adhesion molecule-1 (ICAM-1) on the surface of cells. nih.gov The specific peptide inhibitor, this compound-chloromethylketone, was shown to completely block this cleavage, underscoring the role of HLE in the immunologic lung disorders associated with CF. nih.gov Studies have also shown that prolonged administration of rhDNase in CF patients can lead to a reduction in elastase load in the airways. nih.gov

Impact on Platelet-Activating Factor Synthesis Pathways

Research has uncovered a critical link between elastase activity and the synthesis of platelet-activating factor (PAF), a potent inflammatory mediator. The cleavage of a substrate like this compound p-nitroanilide by an elastase-like protease is a key step in the synthesis of PAF induced by inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α). sigmaaldrich.comsigmaaldrich.com

Furthermore, studies have shown that the addition of elastase to macrophages, neutrophils, and endothelial cells can directly stimulate the synthesis and release of PAF. nih.gov This finding suggests that proteases released during inflammation can amplify the inflammatory response by triggering the production of other powerful mediators like PAF. The inhibition of PAF synthesis by plasma alpha 1-proteinase inhibitor further supports the involvement of a proteinase in this pathway. nih.gov

Studies on Cellular Responses and Signaling

Beyond its role in extracellular matrix degradation, HLE, and by extension its investigational tool this compound, is implicated in modulating cellular behaviors and signaling cascades.

Assessment of Neutrophil Functional Properties

Neutrophils are key players in the innate immune response, and their functional properties are a subject of intense study. This compound p-nitroanilide is widely used to measure the activity of neutrophil elastase, providing a quantitative assessment of neutrophil activation and degranulation. pubcompare.aisigmaaldrich.com This substrate has been utilized to determine the functional properties of aged neutrophils and to assess their response to various stimuli, such as zinc supplementation. sigmaaldrich.comsigmaaldrich.com

The release of elastase is a hallmark of neutrophil activation, and its measurement with this specific substrate offers a window into the pro-inflammatory potential of these cells.

Cleavage of Cell Surface Proteins (e.g., ICAM-1, CD4)

Human leukocyte elastase has been shown to proteolytically cleave important cell surface proteins, thereby modulating cellular interactions and immune responses. Flow cytometry analyses have revealed a dose-dependent cleavage of ICAM-1 by HLE on various human cell lines. nih.gov This cleavage can be completely inhibited by the specific HLE inhibitor this compound-chloromethylketone. nih.gov

Interestingly, the cleavage of ICAM-1 by HLE occurs concurrently and with similar magnitude to the cleavage of CD4, a critical receptor on T-helper cells, at the surface of the same cell. nih.gov This finding suggests that HLE released in inflammatory environments can profoundly impact immune cell function by altering the expression of key surface molecules.

Detailed Research Findings

Research has demonstrated that homocysteine can induce the synthesis of a serine elastase in arterial smooth muscle cells. In studies using vascular smooth muscle cells isolated from human donors, incubation with homocysteine led to a significant, time-dependent increase in elastase-like activity in both the cell culture medium and the cell homogenate. This effect was not immediate, suggesting that it is not a direct activation of pre-existing enzymes but rather an induction of new enzyme synthesis.

To quantify this induced elastase activity, researchers have utilized this compound-nitroanilide (NMSN) as a chromogenic substrate. sigmaaldrich.comelastin.com The cleavage of this substrate by elastase releases p-nitroaniline, which can be measured spectrophotometrically to determine the rate of enzyme activity.

The key findings from these investigations are summarized in the table below:

| Experimental Condition | Observation | Implication |

| Incubation of vascular smooth muscle cells with homocysteine | A 5- to 6-fold increase in elastase-like activity was observed after 18 hours. sigmaaldrich.com | Homocysteine induces the production of elastase by these cells. |

| Treatment with actinomycin (B1170597) D (a nucleic acid synthesis inhibitor) prior to homocysteine incubation | The induction of elastase activity was suppressed. sigmaaldrich.comelastin.com | The induction of elastase by homocysteine requires gene transcription. |

| Treatment with cycloheximide (B1669411) (a protein synthesis inhibitor) prior to homocysteine incubation | The induction of elastase activity was suppressed. sigmaaldrich.comelastin.com | The induction of elastase by homocysteine requires new protein synthesis. |

These findings collectively indicate that homocysteine upregulates the synthesis of serine elastase in vascular smooth muscle cells, a process that could contribute to the pathological remodeling of the arterial wall seen in hyperhomocysteinemia. The use of this compound-nitroanilide was crucial in quantifying the enzymatic activity and elucidating this mechanism.

Development of Protease Inhibition Strategies

Given the destructive potential of unregulated elastase activity in various pathological conditions, there is significant interest in developing effective elastase inhibitors. This compound serves as a critical tool in the evaluation and development of such inhibitors.

Evaluation of Anti-Elastase Action of Natural Compounds

Natural products are a rich source of potential therapeutic agents, including enzyme inhibitors. The anti-elastase activity of various plant extracts and their isolated compounds is an active area of research. In these studies, this compound p-nitroanilide is commonly employed as the substrate to measure the inhibitory effect of the test compounds on elastase activity.

A notable example is the evaluation of the anti-elastase properties of extracts from the marula tree (Sclerocarya birrea). This plant is traditionally used for various medicinal purposes. To scientifically validate its potential anti-aging and skin-protecting effects, researchers have tested its ability to inhibit human leukocyte elastase. The assay relies on the cleavage of this compound p-nitroanilide by the elastase, and the reduction in this activity in the presence of the plant extract indicates its inhibitory potential. sigmaaldrich.com

Formulation of Fiber-Bound Inhibitors for Biomedical Applications

A promising strategy for localized drug delivery and therapeutic effect is the incorporation of inhibitors into biocompatible materials such as electrospun fibers. This approach is particularly relevant for applications like wound healing, where localized and sustained inhibition of proteases is desirable.

In the context of diabetic ulcers, where excessive human neutrophil elastase (HNE) activity contributes to poor healing, researchers have developed electrospun fibers loaded with elastase-inhibiting peptides. One such study focused on incorporating the peptides AAPV and a modified version, WAAPV, into polycaprolactone (B3415563) (PCL) and polyethylene (B3416737) glycol (PEG) fibers.

To assess the efficacy of these fiber-bound inhibitors, this compound-p-nitroanilide was used as the substrate in an HNE inhibition assay. nih.gov The release of the inhibitory peptides from the fibers and their subsequent action on HNE was quantified by measuring the reduction in the cleavage of the substrate. This research demonstrated that the WAAPV-loaded fibers effectively inhibited HNE, highlighting the potential of this formulation for advanced wound care. nih.gov

The table below summarizes the key components and findings of this research:

| Component | Description | Role in the Study |

| Inhibitory Peptides | AAPV and WAAPV | The active agents designed to inhibit human neutrophil elastase. |

| Fiber Matrix | Polycaprolactone (PCL) and Polyethylene Glycol (PEG) | Biocompatible polymers used to create the electrospun fibers for sustained release of the peptides. |

| Enzyme | Human Neutrophil Elastase (HNE) | The target protease, which is overactive in diabetic ulcers. |

| Substrate | This compound-p-nitroanilide | Used to measure the activity of HNE and, consequently, the inhibitory effect of the peptides released from the fibers. nih.gov |

This innovative approach showcases how this compound plays a vital role not only in basic research but also in the development of novel biomedical applications aimed at controlling protease-mediated tissue damage.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| NMSN | This compound-nitroanilide |

| AAPV | Ala-Ala-Pro-Val |

| WAAPV | Trp-Ala-Ala-Pro-Val |

| PCL | Polycaprolactone |

| PEG | Polyethylene Glycol |

| HNE | Human Neutrophil Elastase |

| Actinomycin D | Actinomycin D |

| Cycloheximide | Cycloheximide |

| Homocysteine | Homocysteine |

| p-nitroaniline | p-nitroaniline |

Synthetic Methodologies and Derivative Research of N Methoxysuccinyl Ala Ala Pro Val

Peptide Synthesis Strategies (e.g., Solid-Phase Peptide Synthesis)

The primary method for synthesizing N-Methoxysuccinyl-Ala-Ala-Pro-Val and other peptides is Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, which earned him a Nobel Prize. peptide.com This method involves anchoring the C-terminal amino acid of the desired peptide to an insoluble resin support. peptide.com This approach allows for the use of excess reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by filtration and washing. peptide.com

The general cycle of SPPS begins with the attachment of the C-terminal amino acid, in this case, valine, to the resin. peptide.com To prevent unwanted polymerization, the alpha-amino group and any reactive side chains of the amino acids are protected with temporary protecting groups. peptide.com A common strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. The Fmoc group, which protects the N-terminus, is base-labile and can be removed with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). youtube.comuci.edu

Following the attachment of the first amino acid, the N-alpha protecting group is removed in a deprotection step. peptide.com The resin is then washed thoroughly to remove byproducts. peptide.com The next amino acid, proline, is then "coupled" to the deprotected amino group of the resin-bound valine. peptide.com This cycle of deprotection, washing, and coupling is repeated with alanine (B10760859) and then another alanine residue to elongate the peptide chain. peptide.com Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate the formation of the peptide bond. youtube.comuci.edu

Once the desired peptide sequence (Ala-Ala-Pro-Val) is assembled on the resin, the N-terminal alanine is deprotected, and the N-methoxysuccinyl group is introduced. Finally, the completed peptide is cleaved from the resin support, and all remaining protecting groups are removed. peptide.com This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a "cleavage cocktail" that includes scavengers to prevent side reactions. nih.gov

Chemical Derivatization for Reporter Group Conjugation

To be useful as a substrate in enzyme assays, the this compound peptide is often chemically modified by attaching a reporter group. The cleavage of this reporter group by an enzyme like elastase can be easily detected and quantified.

Synthesis of p-Nitroanilide Conjugates

A common derivative is this compound-p-nitroanilide (MeOSuc-AAPV-pNA). sigmaaldrich.com In this conjugate, the chromogenic group p-nitroaniline is attached to the C-terminus of the valine residue. The synthesis involves coupling the fully protected tetrapeptide to p-nitroaniline.

When this substrate is hydrolyzed by elastase, it releases p-nitroaniline (pNA). sigmaaldrich.com Free pNA is yellow and its concentration can be determined spectrophotometrically by measuring the increase in absorbance at or near 405-410 nm. sigmaaldrich.comworthington-biochem.com This provides a convenient and continuous assay for elastase activity. sigmaaldrich.com

Synthesis of 7-Amido-4-methylcoumarin (AMC) Conjugates

Another important derivative is this compound-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). sigmaaldrich.com This is a fluorogenic substrate, meaning it produces a fluorescent signal upon cleavage. The synthesis involves conjugating the peptide to 7-amino-4-methylcoumarin (B1665955) (AMC).

The intact MeOSuc-AAPV-AMC molecule has low fluorescence. caymanchem.com However, when elastase cleaves the amide bond between the valine residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin is released. caymanchem.com The resulting increase in fluorescence, typically measured at an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm, allows for the highly sensitive detection of elastase activity. caymanchem.com This method can detect human leukocyte elastase and porcine pancreatic elastase at picomolar concentrations. caymanchem.com The synthesis of such fluorogenic substrates can also be achieved using solid-phase methods. nih.gov

Synthesis of Chloromethyl Ketone Inhibitors

In addition to substrates, derivatives of this compound can also be synthesized as enzyme inhibitors. N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is an example of an irreversible inhibitor of elastase. sigmaaldrich.commedchemexpress.com

The synthesis of this inhibitor involves modifying the C-terminal valine residue to a chloromethyl ketone. nih.gov This reactive group can form a covalent bond with a key residue in the active site of elastase, leading to irreversible inhibition. nih.gov This type of inhibitor is a valuable tool for studying the function of elastase in biological systems. nih.gov

Other Fluorogenic Reporters (e.g., Methylnaphthylamine (MNA))

While p-nitroanilide and AMC are the most common reporter groups, other fluorophores can also be used. For instance, methylnaphthylamine (MNA) can be conjugated to the peptide to create a fluorogenic substrate. The principle is similar to that of AMC conjugates, where cleavage of the peptide-MNA bond by elastase results in the release of the fluorescent MNA molecule, allowing for the quantification of enzyme activity.

Characterization of Synthetic Derivatives

After synthesis and purification, it is essential to confirm the identity and purity of the this compound derivatives. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the synthesized peptide derivatives. sigmaaldrich.comsigmaaldrich.com The compound is passed through a column, and its retention time is compared to a standard. The peak area can be used to quantify the purity, which is often expected to be ≥98%. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. nih.gov This technique provides a precise measurement of the mass-to-charge ratio of the ionized molecule, which should match the calculated molecular weight of the target derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the detailed chemical structure of the synthesized molecules, confirming the correct sequence of amino acids and the successful conjugation of the reporter group. nih.gov

For chromogenic and fluorogenic substrates, their functional characteristics are also determined. For MeOSuc-AAPV-pNA, the molar extinction coefficient of the released p-nitroaniline at a specific wavelength (e.g., 8800 M⁻¹cm⁻¹ at 410 nm) is a key parameter. elastin.com For fluorogenic substrates like MeOSuc-AAPV-AMC, the excitation and emission maxima of the released fluorophore are determined to establish the optimal conditions for its use in assays. caymanchem.com

Table of Compound Properties

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

|---|---|---|---|---|

| This compound-p-nitroanilide | C₂₇H₃₈N₆O₉ | 590.63 | 70967-90-7 | Chromogenic substrate; release of p-nitroaniline measured at ~405-410 nm. Soluble in DMF. sigmaaldrich.comnih.gov |

| This compound-7-amido-4-methylcoumarin | C₃₁H₄₁N₅O₉ | 627.69 | 72252-90-5 | Fluorogenic substrate; Excitation: 355-380 nm, Emission: 440-460 nm. Soluble in chloroform (B151607) and DMF. sigmaaldrich.comcaymanchem.comsigmaaldrich.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| This compound-p-nitroanilide |

| This compound-7-amido-4-methylcoumarin |

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone |

| Valine |

| Proline |

| Alanine |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| tert-butyl (tBu) |

| Piperidine |

| N,N-dimethylformamide (DMF) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| Trifluoroacetic acid (TFA) |

| p-nitroaniline |

| 7-amino-4-methylcoumarin (AMC) |

| Methylnaphthylamine (MNA) |

| Methanol |

Advanced Analytical Techniques in N Methoxysuccinyl Ala Ala Pro Val Research

Chromatographic Methods (HPLC, RP-HPLC) for Purity and Release Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides like N-Methoxysuccinyl-Ala-Ala-Pro-Val derivatives. Given the peptide nature of the compound, Reverse-Phase HPLC (RP-HPLC) is the most common modality used.

In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The separation is based on the hydrophobic character of the analyte; the more hydrophobic the molecule, the stronger it is retained on the column.

Release Profiling in Enzyme Assays: HPLC, particularly when coupled with a mass spectrometer (LC-MS), is also a powerful technique for release profiling. In this application, researchers can monitor the enzymatic reaction over time by separating the intact substrate from its cleavage products. For instance, in an assay using MeOSuc-AAPV-AMC, LC-MS can simultaneously measure the decrease of the parent substrate and the increase of the two cleavage products: the peptide fragment this compound and the fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov This provides a detailed profile of the reaction, confirming the cleavage site and quantifying the extent of hydrolysis, which is more informative than what can be obtained from spectroscopy alone.

Spectroscopic Techniques for Product Detection and Quantification

Spectroscopic methods are the most common techniques for real-time monitoring of enzyme activity using this compound-based substrates. These assays are designed so that the cleavage of the substrate by elastase results in a measurable change in the optical properties of the solution. The choice of spectroscopic technique depends on the reporter group attached to the C-terminus of the peptide.

Absorbance Spectroscopy: For chromogenic substrates, such as this compound-p-nitroanilide (MeOSuc-AAPV-pNA), the analytical method of choice is UV-Visible absorbance spectroscopy. The intact substrate is nearly colorless, but upon enzymatic cleavage, it releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of the reaction is determined by monitoring the increase in absorbance at or near the absorbance maximum of pNA, which is typically between 400 and 410 nm. sigmaaldrich.comsigmaaldrich.comelastin.comscientificlabs.ie This method is robust, straightforward, and can be performed with a standard plate reader or spectrophotometer, making it suitable for many research laboratories.

Fluorescence Spectroscopy: Fluorogenic substrates, such as this compound-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), offer significantly higher sensitivity compared to their chromogenic counterparts. caymanchem.com The intact coumarin-peptide conjugate is only weakly fluorescent. However, upon cleavage of the amide bond by elastase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. nih.gov The progress of the reaction is followed by measuring the increase in fluorescence intensity. The excitation and emission wavelengths for AMC are in the ranges of 355–380 nm and 440–460 nm, respectively. caymanchem.com The high sensitivity of this method allows for the detection of very low concentrations of elastase activity.

| Derivative | Technique | Wavelength (nm) | Application |

| This compound-p-nitroanilide | Absorbance Spectroscopy | 400-410 | Quantification of released p-nitroaniline |

| This compound-7-amido-4-methylcoumarin | Fluorescence Spectroscopy | Ex: 355-380, Em: 440-460 | Detection of released 7-amino-4-methylcoumarin |

Mass Spectrometry for Molecular Characterization of Derivatives

Mass spectrometry (MS) is an essential analytical technique for the structural confirmation and characterization of this compound derivatives. It provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition.

Confirmation of Molecular Identity: For any newly synthesized batch of a peptide derivative, MS is used to verify that the correct product has been made. For example, the calculated molecular weight of MeOSuc-AAPV-AMC is approximately 627.7 g/mol , and a mass spectrum showing a protonated molecular ion [M+H]⁺ at m/z 628 would confirm its identity. nih.gov Similarly, the chloromethyl ketone (CMK) derivative, an irreversible elastase inhibitor, has a distinct molecular formula (C₂₂H₃₅ClN₄O₇) and molecular weight (~503.0 g/mol ) that can be readily verified by MS. scbt.comsigmaaldrich.com

Characterization of Cleavage Products: As mentioned in the context of LC-MS, mass spectrometry is invaluable for identifying the products of enzymatic cleavage. In a study analyzing elastase activity with MeOSuc-AAPV-AMC, electrospray ionization (ESI)-MS was used to identify all species in the reaction mixture. The analysis detected the intact substrate (m/z 628), the N-terminal peptide fragment (this compound, m/z 471), and the fluorescent reporter (AMC, m/z 176). nih.gov This level of detail confirms the specificity of the enzyme's action and rules out alternative cleavage patterns. This is particularly useful when studying potential inhibitors or characterizing the enzymatic activity in complex biological samples where multiple proteases may be present.

Emerging Analytical Approaches for Enzyme-Substrate/Inhibitor Studies

While traditional spectroscopic and chromatographic methods remain mainstays, several emerging analytical techniques are being applied to the study of elastase, offering new capabilities for throughput, sensitivity, and detailed kinetic analysis.

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE), especially when coupled with sensitive detection methods like laser-induced fluorescence (LIF), is emerging as a powerful tool for enzyme assays. researchgate.net CZE separates molecules based on their charge-to-size ratio in a narrow capillary, offering extremely high resolution and very low sample consumption. In the context of elastase assays, CZE-LIF can be used to separate the fluorogenic substrate from the fluorescent product with high efficiency. This allows for precise quantification and the determination of kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in complex mixtures. researchgate.net

High-Throughput Screening (HTS) Assays: The this compound sequence is frequently incorporated into assays designed for high-throughput screening (HTS) of potential elastase inhibitors. nih.govplos.org These assays are typically performed in a microplate format (96, 384, or 1536 wells) and utilize the sensitive and rapid readout of fluorescence or absorbance spectroscopy. The goal of HTS is to rapidly test large libraries of compounds (thousands to millions) to identify "hits" that modulate enzyme activity. The robustness and specificity of the MeOSuc-AAPV substrates are critical for the success of these large-scale screening campaigns.

Fluorescence Polarization (FP) Assays: Fluorescence Polarization (FP) is a homogeneous assay technique that can be used to study enzyme-inhibitor interactions. nih.gov In a competitive FP assay for an enzyme, a fluorescently labeled ligand (a tracer) binds to the enzyme, resulting in a high FP value because the large enzyme-tracer complex tumbles slowly in solution. When an unlabeled inhibitor compound displaces the tracer, the smaller, faster-tumbling tracer is released, leading to a decrease in FP. While not directly using MeOSuc-AAPV as the fluorescent probe itself, FP assays can be developed to screen for inhibitors that compete with this substrate for binding to the elastase active site, providing a powerful tool for drug discovery.

Comparative Biochemical and Biological Studies

Comparison with Other Synthetic Protease Substrates

N-Methoxysuccinyl-Ala-Ala-Pro-Val, particularly in its chromogenic p-nitroanilide (pNA) conjugated form, is a widely utilized synthetic substrate for studying serine proteases, most notably human neutrophil elastase (HNE). Its utility is often highlighted when compared with other synthetic peptides designed to measure the activity of HNE and related enzymes.

A key aspect of its use is in assays designed to differentiate the activity of various proteases. For instance, in studies of neutrophil serine proteases (NSPs), this compound-p-nitroanilide is employed as a specific substrate for HNE and Proteinase 3 (PR3). nih.govoup.com In contrast, a different synthetic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is used to measure the activity of Cathepsin G (CatG). nih.govoup.com This demonstrates the specificity of the Ala-Ala-Pro-Val sequence for elastase-like enzymes over chymotrypsin-like enzymes such as CatG. Research has confirmed that this compound p-nitroanilide is an excellent substrate for neutrophil elastase (NE) but not for cathepsin G. researchgate.net

Further comparisons are made with substrates for other types of elastases. For example, while this compound-p-nitroanilide is the preferred substrate for HNE, studies involving porcine pancreatic elastase (PPE) often utilize N-Succinyl-Ala-Ala-Ala-p-nitroanilide. uminho.pt This distinction allows for comparative studies of inhibitors on different elastases, highlighting the specificity of both the enzymes and the inhibitors.

The kinetic parameters of this compound-pNA with different enzymes have been documented. In a study comparing two bacterial proteases, AprV2 and AprB2, both enzymes displayed similar activity against this substrate, with kinetic parameters of the same order of magnitude, suggesting the substrate does not distinguish between these two closely related bacterial enzymes. plos.org

Below is a table summarizing the use of this compound and other synthetic substrates for different proteases as found in the literature.

| Substrate | Target Protease(s) | Source(s) |

| This compound-p-nitroanilide | Human Neutrophil Elastase (HNE), Proteinase 3 (PR3), Dichelobacter nodosus proteases (AprV2, AprB2) | nih.govoup.comresearchgate.netplos.org |

| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Porcine Pancreatic Elastase (PPE) | uminho.pt |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Cathepsin G (CatG) | nih.govoup.com |

| Elastin Congo-Red | Human Neutrophil Elastase (HNE) | uminho.pt |

Differentiation from Naturally Occurring Protease Homologues

The peptide sequence Ala-Ala-Pro-Val is particularly effective for assays involving human neutrophil elastase (HNE), allowing for its differentiation from other related proteases. While it is an excellent substrate for HNE, it is notably a poor substrate for Cathepsin G, another serine protease found in neutrophil azurophilic granules. researchgate.net However, its specificity is not absolute, as Proteinase 3 (PR3), which shares sequence homology with HNE, can also hydrolyze this compound-p-nitroanilide. researchgate.netnih.gov

Studies comparing human neutrophil elastase and porcine pancreatic elastase often use this compound-pNA for HNE and a different substrate, like N-Succinyl-Ala-Ala-Ala-pNA, for PPE, indicating that substrate preference can help differentiate between these two elastase homologues. uminho.pt This is critical when evaluating the specificity of potential inhibitors.

The substrate can also be used to compare the activity of proteases from different species or strains. For example, the subtilisin-like proteases AprV2 and AprB2 from virulent and benign strains of the bacterium Dichelobacter nodosus, respectively, showed similar kinetic parameters when assayed with this compound p-nitroanilide. plos.org This finding suggested that the difference in virulence between the strains was not due to a direct change in catalytic activity at the active site for this small peptide substrate, but rather differences in degrading a complex natural substrate like elastin. plos.org

The table below provides a comparative overview of the activity of different protease homologues on this compound based substrates.

| Protease Homologue | Activity with this compound | Note | Source(s) |

| Human Neutrophil Elastase (HNE) | High | Considered an excellent substrate. | researchgate.net |

| Proteinase 3 (PR3) | Active | Also hydrolyzes the substrate. | researchgate.netnih.gov |

| Cathepsin G (CatG) | Low / No Activity | Considered a poor substrate. | researchgate.net |

| Porcine Pancreatic Elastase (PPE) | Active | Often assayed with this substrate, though others like Suc-Ala-Ala-Ala-pNA are also used. | uminho.ptnih.gov |

| D. nodosus Protease AprV2 | Active | Similar kinetics to AprB2 with this substrate. | plos.org |

| D. nodosus Protease AprB2 | Active | Similar kinetics to AprV2 with this substrate. | plos.org |

Evaluation of Modulators and Cofactors Affecting this compound Interactions

The interaction between this compound and its target proteases is influenced by various modulators, including inhibitors and other molecules that can enhance or interfere with the enzymatic reaction.

Inhibitors: A range of inhibitors has been evaluated using this substrate.

This compound-chloromethylketone (MSAAP-CMK) : This is an irreversible inhibitor that forms a covalent bond with the active site of elastase. nih.govpnas.org Its effectiveness in preventing enzyme activity has been demonstrated in various contexts, including preventing cell detachment caused by neutrophil elastase. biologists.com

Endogenous Inhibitors : The activity of endogenous inhibitors like alpha-1-antitrypsin (A1AT) and Secretory Leukocyte Protease Inhibitor (SLPI) is frequently measured by their ability to reduce the hydrolysis of this compound-pNA by HNE. nih.govnih.gov For example, studies have shown that the Z variant of A1AT has a reduced inhibitory efficiency against both NE and PR3 compared to the normal M variant. nih.gov Similarly, the inhibitory capacity of SLPI from neutrophil cytosol can be quantified using this substrate. nih.gov

Synthetic and Natural Product Inhibitors : The substrate is a standard tool for screening new potential inhibitors. For instance, it was used to show that the WAP domain protein elafin effectively inhibits HNE, whereas another family member, ps20, does not. nih.gov It has also been used to evaluate the inhibitory potential of N-arylacyl O-sulfonated aminoglycosides and peptide inhibitors derived from wound exudate. nih.govoup.comuminho.pt

Other Modulators and Cofactors:

Heparin : This polyanionic molecule can act as a modulator of protease activity. Heparin can block the effects of neutrophil and pancreatic elastase. biologists.com It can also interfere with the action of certain inhibitors. For instance, while an inhibitor complex of pancreatic elastase still had residual effects, the addition of heparin could abolish this remaining activity. biologists.com

Antibiotics : Certain antibiotics have been shown to modulate elastase activity. A study found that colistin (B93849) could stimulate the activity of HNE on the this compound substrate. ersnet.org This stimulatory effect was observed with both purified HNE and HNE present in cystic fibrosis sputum. ersnet.org

Detergents : The presence of detergents like Igepal CA-630 is common in assay buffers used with this substrate, suggesting they can help maintain enzyme stability and activity. nih.gov